molecular formula C15H13ClF3NO3S B2588270 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105233-86-0

4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2588270
CAS No.: 1105233-86-0
M. Wt: 379.78
InChI Key: BCDJHTZNYNYHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound that features a sulfonamide group, a trifluoromethyl group, and a phenoxyethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form 2-(3-(trifluoromethyl)phenoxy)ethyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory or antimicrobial properties.

    Agrochemicals: It may serve as a precursor for the development of herbicides or pesticides.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to target enzymes. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDJHTZNYNYHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.